molecular formula C5H5N5O4 B3321251 3,5-Dinitro-pyridin-2-ylhydrazine CAS No. 13250-43-6

3,5-Dinitro-pyridin-2-ylhydrazine

Cat. No.: B3321251
CAS No.: 13250-43-6
M. Wt: 199.12 g/mol
InChI Key: USYFTKVPUXSCIC-UHFFFAOYSA-N
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Description

3,5-Dinitro-pyridin-2-ylhydrazine is a nitro-substituted pyridine derivative featuring a hydrazine moiety at the 2-position. The compound’s IR spectrum would likely exhibit characteristic nitro (N–O stretching ~1500–1350 cm⁻¹) and hydrazine (N–H stretching ~3300–3100 cm⁻¹) absorptions, similar to related hydrazine derivatives .

Properties

IUPAC Name

(3,5-dinitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O4/c6-8-5-4(10(13)14)1-3(2-7-5)9(11)12/h1-2H,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFTKVPUXSCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dinitropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0-150°C depending on the specific reaction conditions .

Industrial Production Methods

Industrial production of 3,5-Dinitro-pyridin-2-ylhydrazine may involve large-scale nitration processes followed by hydrazine substitution. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-pyridin-2-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

3,5-Dinitro-pyridin-2-ylhydrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dinitro-pyridin-2-ylhydrazine involves its interaction with biological molecules through its nitro and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Substituents Key Functional Groups Melting Point (°C) Yield (%)
3,5-Dinitro-pyridin-2-ylhydrazine C₅H₄N₄O₄ -NO₂ (3,5-positions), -NHNH₂ (2) Nitro, hydrazine Not reported Inferred
3,5-Dimethyl-2-propylpyrazine C₉H₁₄N₂ -CH₃ (3,5), -C₃H₇ (2) Alkyl Not reported N/A
2-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ -CH₃ (3,5), -C₂H₅ (2) Alkyl Not reported N/A
4-Imino-1-p-tolyl-dihydropyrimidine C₁₂H₁₂N₆ -NH₂, -C₆H₄CH₃ Amino, aryl 163–164 92

Key Observations :

  • Substituent Effects: The nitro groups in this compound impart high polarity and reactivity compared to alkyl-substituted pyrazines (e.g., 3,5-Dimethyl-2-propylpyrazine), which are nonpolar and used in flavoring agents due to their volatility .
  • Thermal Stability : Nitro groups reduce thermal stability, whereas alkylated pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) exhibit higher stability, as seen in their use in high-temperature food processing .

Table 2: Functional Group Influence on Chemical Behavior

Compound Functional Groups Reactivity Profile Applications
This compound Nitro, hydrazine Electrophilic aromatic substitution; ligand formation Explosives, metal complexes
1-p-Tolyl-pyrazolo-pyrimidine Amino, nitrile Cyclocondensation; antimicrobial activity Pharmaceuticals (e.g., kinase inhibitors)
(3,5-Dichlorophenyl)-pyridin-2-ylmethanone Chlorine, ketone Nucleophilic acyl substitution Agrochemical intermediates

Key Comparisons :

  • Hydrazine vs. Amino Groups: The hydrazine moiety in this compound enables chelation with transition metals, unlike amino groups in 4-Imino-1-p-tolyl-dihydropyrimidine, which participate in hydrogen bonding .
  • Nitro vs. Chlorine Substituents: Nitro groups enhance oxidative reactivity, making the compound suitable for explosive formulations, whereas chlorine in (3,5-Dichlorophenyl)-pyridin-2-ylmethanone contributes to herbicidal activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dinitro-pyridin-2-ylhydrazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A viable approach involves reacting a nitro-substituted pyridine precursor with hydrazine derivatives under controlled conditions. For example, hydroxylated pyrazolines are synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazine hydrate in ethanol under reflux (70–80°C for 4–6 hours) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Purity is validated via TLC and recrystallization.

Q. How is the structural characterization of this compound performed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or Rigaku diffractometers ) resolves bond lengths, angles, and stereochemistry. Metrics like R-factor (target < 0.05) and data-to-parameter ratio (>15:1) ensure reliability .
  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups, while mass spectrometry (EI-MS) confirms molecular weight. For example, 2-Ethyl-3,5-dimethylpyrazine was characterized via InChIKey and PubChem CID .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

  • Methodology : Follow OSHA/NIOSH guidelines for hydrazine analogs:

  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for nitro-pyridinylhydrazines?

  • Methodology : Cross-validate using complementary techniques:

  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula accuracy (e.g., ±1 ppm error) .
  • Dynamic NMR : Assess conformational flexibility causing spectral broadening .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic environments?

  • Methodology : Conduct kinetic studies under varied conditions:

  • pH-dependent reactivity : Monitor hydrazine group reactivity via UV-Vis spectroscopy in buffers (pH 3–11) .
  • Temperature gradients : Use Arrhenius plots to determine activation energy (e.g., 40–80°C) .
  • Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents .

Q. How can this compound be integrated into drug discovery pipelines?

  • Methodology : Focus on structure-activity relationship (SAR) studies:

  • Target binding assays : Use fluorescence polarization or SPR to measure affinity for enzymes (e.g., kinases) .
  • Molecular docking : Screen against protein databases (PDB) to predict binding modes .
  • In vitro toxicity : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Q. What experimental designs mitigate challenges in crystallizing nitro-substituted hydrazines?

  • Methodology : Optimize crystal growth conditions:

  • Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., hexane/ethyl acetate) .
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
  • Temperature control : Gradual cooling (0.5°C/hour) reduces defects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar hydrazines?

  • Methodology :

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and IUPAC publications to identify outliers .
  • Dose-response validation : Replicate assays (e.g., IC₅₀) under standardized conditions (e.g., 24-hour incubation) .
  • Epistatic analysis : Evaluate synergistic/antagonistic effects of substituents (e.g., nitro vs. methyl groups) .

Tables for Key Data

Property Technique Example Values Reference
Melting PointDifferential Scanning Calorimetry (DSC)95°C @ 14 mmHg (analog)
Crystal SystemX-ray diffractionMonoclinic, P21/n (analog)
Molecular WeightEI-MS276.32 g/mol (analog)
Solubility (Water)Gravimetric analysis<1 mg/mL (hydrazine analog)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitro-pyridin-2-ylhydrazine
Reactant of Route 2
3,5-Dinitro-pyridin-2-ylhydrazine

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